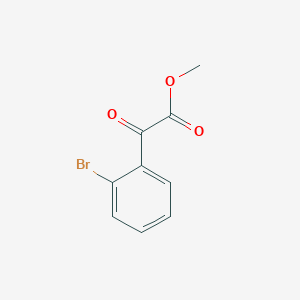

Methyl 2-(2-bromophenyl)-2-oxoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-bromophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPBADGYTPFIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447325 | |

| Record name | Methyl 2-(2-bromophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122394-38-1 | |

| Record name | Methyl 2-(2-bromophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of Methyl 2-(2-bromophenyl)-2-oxoacetate?

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(2-bromophenyl)-2-oxoacetate

Introduction

This compound is an alpha-keto ester derivative of significant interest in organic synthesis and medicinal chemistry.[1] Its bifunctional nature, characterized by the presence of a reactive ketone and an ester group, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular and Physical Properties

The fundamental physical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrO₃ | [3][4][5][6] |

| Molecular Weight | 243.05 g/mol | [3][4][5][6] |

| Appearance | No specific data available; related compounds are often oils or solids. | |

| Melting Point | Not available. | [3] |

| Boiling Point | 310.9 ± 25.0 °C at 760 mmHg | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Solubility | While specific data is unavailable, its structure suggests solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. | |

| Flash Point | 141.8 ± 23.2 °C | [3] |

| Refractive Index | 1.554 | [3] |

| Topological Polar Surface Area | 43.4 Ų | [4] |

Chemical Reactivity and Stability

This compound belongs to the class of α-keto esters, which exhibit unique reactivity due to the adjacent carbonyl groups.[2][7]

-

Electrophilicity: The ketone carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This is a key feature for its use in carbon-carbon bond-forming reactions.[2]

-

Enolization: The presence of a hydrogen atom on the carbon adjacent to the two carbonyl groups in related beta-keto esters makes it acidic and prone to enolization. However, in this specific alpha-keto ester, there are no alpha-hydrogens on the carbon between the carbonyls.[7]

-

Stability: α-keto acids and their esters are generally stable compounds that are easy to handle, store, and transport.[8] However, they should be stored in a cool, dry, well-ventilated place in a tightly sealed container.[9]

-

Incompatibilities: It is generally advisable to avoid strong acids, bases, oxidizing agents, and reducing agents.[10]

Safety and Handling

While specific toxicity data for this compound is not fully investigated, it is recommended to handle it with the standard precautions for laboratory chemicals.[9]

-

General Precautions: Avoid contact with eyes, skin, and clothing. Use in a chemical fume hood to avoid inhalation of vapors.[9]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and protective clothing.[9]

-

First Aid: In case of contact with skin, wash immediately with plenty of water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[9]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Dissolving in a combustible solvent and burning in a chemical incinerator is a possible method.[9]

Experimental Protocols for Property Determination

The following are generalized experimental workflows for determining the key physical properties of a compound like this compound.

Melting Point Determination

A precise melting point is a crucial indicator of purity.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Given the high boiling point, distillation under reduced pressure is often employed.

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Spectroscopic Analysis

Spectroscopic methods are essential for structural elucidation and confirmation.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11] For this compound, one would expect to see signals corresponding to the aromatic protons, the methyl ester protons, and the various carbon atoms in the ¹H and ¹³C NMR spectra, respectively.[12]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show strong absorption bands characteristic of the C=O stretching vibrations for the ketone and the ester functionalities.

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in determining its molecular weight and elemental composition.[11]

Caption: Spectroscopic Techniques for Structural Analysis.

Synthesis

While this guide focuses on physical properties, a brief overview of the synthesis is relevant. Alpha-keto esters can be synthesized through various methods, including the oxidation of corresponding methyl ketones or through Friedel-Crafts acylation of an aromatic compound with an appropriate oxalyl chloride derivative.[8]

References

- This compound | CAS#:122394-38-1 | Chemsrc. (2025).

- This compound | C9H7BrO3 | CID 10890094 - PubChem. (n.d.).

- Supporting Information. (n.d.).

- Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (2023).

- Keto Acids and Esters - Oxygen Containing Compounds - MCAT Review. (n.d.).

- Methyl 2-(2-bromophenyl)acetate | C9H9BrO2 | CID 8063364 - PubChem. (n.d.).

- Methyl 2-bromoacetate - Wikipedia. (n.d.).

- This compound - MySkinRecipes. (n.d.).

- Methyl-2-bromobenzoate - the NIST WebBook. (n.d.).

- Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents. (n.d.).

- Methyl 2-bromo-2-(4-methoxyphenyl)acetate - SpectraBase. (n.d.).

- Methyl 2-((2S,3R)-3-(2-bromophenyl)oxiran-2-yl)-2-oxoacetate - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).

- Methyl 2-(4-bromophenyl)-2-oxoacetate | C9H7BrO3 | CID 11218741 - PubChem. (n.d.).

- Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem. (n.d.).

- This compound, min 97%, 250 mg - CP Lab Safety. (n.d.).

- Vicinal ketoesters – key intermediates in the total synthesis of natural products - BJOC. (2022).

- Different synthetic approaches toward α-keto esters - ResearchGate. (n.d.).

- Synthesis of α-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.).

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (2023).

Sources

- 1. This compound [myskinrecipes.com]

- 2. BJOC - Vicinal ketoesters – key intermediates in the total synthesis of natural products [beilstein-journals.org]

- 3. This compound | CAS#:122394-38-1 | Chemsrc [chemsrc.com]

- 4. This compound | C9H7BrO3 | CID 10890094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. calpaclab.com [calpaclab.com]

- 7. mcat-review.org [mcat-review.org]

- 8. mdpi.com [mdpi.com]

- 9. matrixscientific.com [matrixscientific.com]

- 10. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 2-(2-bromophenyl)-2-oxoacetate (CAS No. 122394-38-1)

Foreword: Unveiling a Key Architectural Element in Modern Synthesis

In the landscape of medicinal chemistry and drug discovery, the strategic value of a chemical building block is measured by its versatility, reactivity, and the molecular complexity it can engender. Methyl 2-(2-bromophenyl)-2-oxoacetate, bearing the CAS number 122394-38-1, has emerged as a quintessential example of such a scaffold. Its structure, featuring a reactive α-ketoester moiety ortho-disposed to an aryl bromide, presents a powerful convergence of functionalities. This unique arrangement offers two distinct and orthogonal sites for chemical elaboration, enabling chemists to rapidly construct diverse and complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and proven applications, offering a technical resource for professionals engaged in the art and science of molecule design.

Core Physicochemical & Structural Characteristics

A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective application in synthesis. This compound is a compound whose utility is directly informed by its structural attributes.

Key Property Data

The essential physicochemical data for this reagent are summarized below, providing a quick reference for experimental planning and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 122394-38-1 | [1][2][3] |

| Molecular Formula | C₉H₇BrO₃ | [3][4][5] |

| Molecular Weight | 243.05 g/mol | [3][4][5] |

| Appearance | Not specified, likely a liquid or low-melting solid | [6] |

| Boiling Point | 310.9 ± 25.0 °C (Predicted) | [1] |

| Density | 1.546 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Sealed in dry, Room Temperature | [1][3][7] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [4][7] |

| LogP | 1.8048 | [4] |

Structural Analysis

The molecule's power lies in the strategic placement of its functional groups. The diagram below illustrates the key reactive centers that are central to its synthetic utility.

Sources

- 1. 122394-38-1 | CAS DataBase [chemicalbook.com]

- 2. This compound | 122394-38-1 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C9H7BrO3 | CID 10890094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 122394-38-1 | this compound | Aryls | Ambeed.com [ambeed.com]

Chemical structure of methyl 2-bromophenylglyoxylate.

An In-depth Technical Guide to the Synthesis, Characterization, and Reactivity of Methyl 2-Bromophenylglyoxylate

Abstract

Methyl 2-bromophenylglyoxylate is an α-ketoester featuring a sterically hindered and electronically modulated aromatic ring. This guide provides a comprehensive technical overview of its molecular structure, plausible synthetic pathways, anticipated spectroscopic signature, and characteristic reactivity. As a bifunctional molecule, it possesses two key electrophilic centers—the ketone and ester carbonyls—making it a versatile intermediate for organic synthesis. We will explore its properties from first principles, drawing on established reactivity patterns of related α-ketoesters to provide field-proven insights for researchers in medicinal chemistry and materials science. This document serves as a foundational resource, detailing the causality behind experimental design for its synthesis and the logic of its application in constructing more complex molecular architectures.

Chemical Identity and Structural Features

Methyl 2-bromophenylglyoxylate, with the chemical formula C₉H₇BrO₃, belongs to the family of α-ketoesters. Its structure is characterized by a phenyl ring substituted at the ortho position with a bromine atom, directly attached to a glyoxylate moiety. The molecule's core reactivity is dictated by the vicinal arrangement of the ketone and ester carbonyl groups, which mutually influence each other's electrophilicity.[1] The presence of the ortho-bromo substituent introduces significant steric and electronic effects, which are critical considerations for its synthetic applications.

Caption: Chemical structure of Methyl 2-Bromophenylglyoxylate.

Physicochemical Properties

The physical and chemical properties of methyl 2-bromophenylglyoxylate are summarized below. These values are calculated based on its structure and serve as a predictive baseline for experimental work.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO₃ | - |

| Molecular Weight | 243.06 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Appearance | Expected to be a pale yellow oil or low-melting solid | Analogy |

| Boiling Point | > 250 °C (Predicted) | Analogy |

| Solubility | Soluble in common organic solvents (DCM, Ether, EtOAc) | Analogy |

Proposed Synthesis and Experimental Protocol

The synthesis of aryl glyoxylates can be achieved through several established methodologies.[2] For methyl 2-bromophenylglyoxylate, a robust and widely applicable method is the Friedel-Crafts acylation of bromobenzene using methyl oxalyl chloride.

Synthetic Route: Friedel-Crafts Acylation

This pathway involves the electrophilic substitution of bromobenzene with an acylium ion generated from methyl oxalyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The ortho-para directing nature of the bromine substituent leads to a mixture of isomers, necessitating chromatographic purification.

Caption: Proposed workflow for synthesis and characterization.

Detailed Experimental Protocol

Materials:

-

Bromobenzene (1.0 equiv)

-

Methyl oxalyl chloride (1.1 equiv)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for elution)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and AlCl₃ (1.2 equiv).

-

Cool the suspension to 0 °C in an ice bath.

-

Add bromobenzene (1.0 equiv) to the stirred suspension.

-

Slowly add methyl oxalyl chloride (1.1 equiv) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by slowly adding it to a beaker of crushed ice and 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]

-

Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the ortho and para isomers.

Spectroscopic Characterization (Anticipated Data)

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following data are predicted based on known values for similar molecular fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region (7.2-7.8 ppm) will likely display a complex multiplet pattern due to the ortho-substitution. The methyl ester protons will appear as a sharp singlet around 3.9 ppm, deshielded by the adjacent oxygen atom.[4][5]

-

¹³C NMR: The carbon spectrum will be characterized by signals for the two carbonyl carbons (ketone ~180-190 ppm, ester ~160-165 ppm), the aromatic carbons (120-140 ppm), and the methyl ester carbon (~53 ppm).[6] The carbon bearing the bromine atom (C-Br) is expected around 125 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key absorption bands are anticipated at:

-

~1735 cm⁻¹ (strong, sharp): C=O stretch of the ester carbonyl.

-

~1690 cm⁻¹ (strong, sharp): C=O stretch of the ketone carbonyl, slightly lowered due to conjugation with the aromatic ring.[7][8]

-

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

-

~2960 cm⁻¹ (weak): Aliphatic C-H stretching from the methyl group.[9]

-

~1250 cm⁻¹ (strong): C-O stretching of the ester group.

-

~750 cm⁻¹ (strong): C-Br stretching.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

-

Molecular Ion (M⁺): Peaks at m/z 242 and 244.

-

Key Fragments: Loss of the methoxy group (-OCH₃) to give a fragment at m/z 211/213. Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 183/185. The benzoyl fragment [C₆H₄BrCO]⁺ would be a prominent peak.[10][11]

| Technique | Anticipated Signature |

| ¹H NMR (CDCl₃) | δ ~7.8-7.2 (m, 4H, Ar-H), ~3.9 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~185 (C=O, ketone), ~164 (C=O, ester), ~140-120 (Ar-C), ~53 (-OCH₃) |

| IR (thin film, cm⁻¹) | ~1735 (C=O, ester), ~1690 (C=O, ketone), ~1250 (C-O), ~750 (C-Br) |

| MS (EI, m/z) | 244, 242 (M⁺), 213, 211, 185, 183 |

Reactivity and Synthetic Utility

The dual electrophilicity of α-ketoesters like methyl 2-bromophenylglyoxylate makes them valuable and versatile building blocks in organic synthesis.[1]

Caption: Key reaction pathways for Methyl 2-Bromophenylglyoxylate.

Nucleophilic Addition

The ketone carbonyl is significantly more electrophilic than the ester carbonyl and is the primary site for nucleophilic attack. This selectivity allows for a range of transformations.

-

Henry Reaction: Reaction with nitromethane in the presence of a base yields β-nitro-α-hydroxy esters, which are precursors to valuable β-amino-α-hydroxy esters.[12][13]

-

Aldol and Mannich Reactions: These reactions provide access to complex polyfunctional molecules by forming new carbon-carbon or carbon-nitrogen bonds at the α-position of the ketone.[1]

-

Organometallic Reagents: Grignard and organolithium reagents add selectively to the ketone to produce tertiary α-hydroxy esters.

The choice of nucleophile and reaction conditions is critical. The steric hindrance from the ortho-bromo group may necessitate stronger nucleophiles or longer reaction times compared to its unsubstituted counterpart.

Application in Heterocyclic Chemistry

The 1,2-dicarbonyl structure is a classic precursor for the synthesis of various heterocycles. For instance, condensation with 1,2-diamines can lead to the formation of quinoxaline derivatives, a scaffold present in many biologically active compounds.

Conclusion

Methyl 2-bromophenylglyoxylate is a promising synthetic intermediate whose utility is defined by its α-ketoester core and the modulating influence of its ortho-bromo substituent. While detailed experimental data for this specific molecule is not widely published, its chemical behavior can be confidently predicted from well-established principles of organic chemistry. This guide provides the necessary foundational knowledge for its synthesis, characterization, and strategic application in research and development, empowering scientists to leverage its unique structural features for the construction of novel and complex molecular targets.

References

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Alpha-Halo Beta-Keto Esters.

- Jørgensen, K. A., et al. (2002). Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters: An Easy Entry to Optically Active β-Nitro-α-hydroxy Esters and β-Amino-α-hydroxy Esters. The Journal of Organic Chemistry, 67(14), 4875-81.

- PubMed. (2002). Copper-catalyzed enantioselective Henry reactions of alpha-keto esters: an easy entry to optically active beta-nitro-alpha-hydroxy esters and beta-amino-alpha-hydroxy esters. Journal of Organic Chemistry.

- Hiersemann, M. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 18, 129.

- MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 62, e202306452.

- The Royal Society of Chemistry. (n.d.). Table of Contents.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Semantic Scholar. (n.d.). Detection of the Methoxyl Group by Infrared Spectroscopy.

- Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview.

- PubMed. (2013). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups. Rapid Communications in Mass Spectrometry, 27(9), 1083-9.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate.

Sources

- 1. BJOC - Vicinal ketoesters – key intermediates in the total synthesis of natural products [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl 2-bromobenzoate(610-94-6) 1H NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Detection of the Methoxyl Group by Infrared Spectroscopy | Semantic Scholar [semanticscholar.org]

- 10. Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Copper-catalyzed enantioselective Henry reactions of alpha-keto esters: an easy entry to optically active beta-nitro-alpha-hydroxy esters and beta-amino-alpha-hydroxy esters - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name for C9H7BrO3 compound.

An In-Depth Technical Guide to the Isomers of C9H7BrO3: Focus on Brominated 2,3-Dihydro-1,4-Benzodioxine-Carbaldehydes

Introduction

The molecular formula C9H7BrO3 represents a fascinating scaffold for researchers in medicinal chemistry and drug development. Within the landscape of organic compounds, substituted benzodioxanes have emerged as a privileged structure, forming the core of numerous biologically active molecules.[1][2][3] The 1,4-benzodioxane ring system is a key component in both natural products with potent activities, such as the antihepatotoxic agent Silybin, and clinically significant drugs like the alpha-blocker Doxazosin.[1][2][3] The introduction of a bromine atom and a carbaldehyde group onto the 2,3-dihydro-1,4-benzodioxine framework gives rise to several constitutional isomers, each with potentially unique chemical and biological properties. This guide provides a comprehensive overview of the IUPAC nomenclature, synthesis, characterization, and potential applications of these isomers, with a focus on providing practical insights for researchers in the field.

Isomer Identification and IUPAC Nomenclature

The core structure for the isomers of C9H7BrO3 is 2,3-dihydro-1,4-benzodioxine, a bicyclic system where a benzene ring is fused to a 1,4-dioxane ring. The molecular formula C9H7BrO3 is satisfied by the introduction of one bromine atom and one carbaldehyde group (-CHO) onto the benzene portion of the 2,3-dihydro-1,4-benzodioxine scaffold. The numbering of the benzodioxane ring system, as adopted by Chemical Abstracts, is crucial for unambiguous IUPAC naming.[2]

There are four possible constitutional isomers for a mono-brominated 2,3-dihydro-1,4-benzodioxine-carbaldehyde, depending on the relative positions of the bromine and carbaldehyde substituents on the benzene ring. The possible IUPAC names for these isomers are presented in Table 1.

Table 1: Constitutional Isomers of Bromo-2,3-dihydro-1,4-benzodioxine-carbaldehyde

| Isomer | IUPAC Name |

| 1 | 6-Bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde |

| 2 | 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde |

| 3 | 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde |

| 4 | 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde |

The specific substitution pattern on the aromatic ring is expected to significantly influence the molecule's electronic properties, reactivity, and ultimately its biological activity.

Synthesis of a Representative Isomer: 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

The synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde can be achieved through a multi-step process starting from commercially available materials. The following protocol provides a detailed methodology for its preparation.

Experimental Protocol: Synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Step 1: Bromination of 3,4-dihydroxybenzaldehyde

-

To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in glacial acetic acid, add N-bromosuccinimide (NBS) (1 equivalent) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 5-bromo-3,4-dihydroxybenzaldehyde.

Causality: The use of NBS in acetic acid is a standard and mild method for the regioselective bromination of activated aromatic rings like dihydroxybenzaldehydes.

Step 2: Cyclization to form 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

-

To a solution of 5-bromo-3,4-dihydroxybenzaldehyde (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).

-

Add 1,2-dibromoethane (1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.[4]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the title compound.[4]

Causality: The Williamson ether synthesis is employed here for the cyclization. Potassium carbonate acts as a base to deprotonate the hydroxyl groups, and 1,2-dibromoethane serves as the electrophile to form the dioxane ring.[4][5]

Caption: Synthetic route to 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Spectroscopic Characterization

The unambiguous identification of the synthesized isomer is accomplished through a combination of spectroscopic techniques. The expected data for 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde are summarized in Table 2.

Table 2: Expected Spectroscopic Data for 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~10.2 (s, 1H, -CHO), ~7.2 (s, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~4.3 (m, 4H, -O-CH₂-CH₂-O-) |

| ¹³C NMR | δ (ppm): ~190 (C=O), ~145-150 (Ar-C-O), ~115-130 (Ar-C), ~64 (-O-CH₂) |

| FT-IR | ν (cm⁻¹): ~2850-2750 (C-H stretch of aldehyde), ~1680 (C=O stretch of aldehyde), ~1250 (C-O stretch) |

| MS (EI) | m/z: Expected molecular ion peaks corresponding to C₉H₇BrO₃ |

The proton and carbon NMR spectra are particularly informative for confirming the substitution pattern on the aromatic ring.[6] The chemical shifts and coupling patterns of the aromatic protons provide definitive evidence for the structure.[6]

Potential Applications and Biological Activity

Derivatives of 1,4-benzodioxane are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The introduction of a bromine atom can often enhance the lipophilicity and metabolic stability of a drug candidate, potentially leading to improved pharmacokinetic properties. The carbaldehyde group serves as a versatile synthetic handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. For instance, the aldehyde can be converted to an oxime, hydrazone, or other functional groups, which have been shown to be important for biological activity in other systems.[1]

Recent studies have highlighted the potential of benzodioxane-based compounds as inhibitors of enzymes such as poly(ADP-ribose)polymerase 1 (PARP1), which is a key target in cancer therapy.[4] The general mechanism of action for many benzodioxane-based enzyme inhibitors involves binding to the active site of the target protein through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking.

Caption: Putative mechanism of action for a C9H7BrO3 isomer as an enzyme inhibitor.

Conclusion

The chemical formula C9H7BrO3 primarily corresponds to a family of brominated 2,3-dihydro-1,4-benzodioxine-carbaldehyde isomers. This guide has provided a detailed framework for understanding the IUPAC nomenclature, synthesis, and characterization of these compounds. The presented synthetic protocol for 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde offers a practical starting point for researchers interested in exploring this chemical space. The diverse biological activities associated with the benzodioxane scaffold suggest that these brominated derivatives are promising candidates for further investigation in drug discovery programs.

References

- MDPI. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers.

- Molbase. (n.d.). 3-bromo-4-hydroxy-5-methoxybenzaldehyde.

- MDPI. (2023). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights.

- ScienceMadness. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis.

- European Journal of Chemistry. (2011). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives.

- Erowid. (1998). A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde.

- AIP Publishing. (2019). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.

- Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.

- TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes.

- National Center for Biotechnology Information. (2019). Synthesis of 2,3-dihydrobenzo[b][1][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors.

- Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.

- ResearchGate. (2011). (PDF) Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives.

- Google Patents. (2016). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.

Sources

- 1. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 2. tsijournals.com [tsijournals.com]

- 3. scirp.org [scirp.org]

- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

A Technical Guide to Methyl 2-(2-bromophenyl)-2-oxoacetate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

Methyl 2-(2-bromophenyl)-2-oxoacetate is a bifunctional chemical entity of significant interest to the pharmaceutical and organic synthesis sectors. As an α-ketoester, it possesses two adjacent electrophilic centers, providing a versatile platform for constructing complex molecular architectures. The presence of a bromine atom on the phenyl ring further enhances its utility, serving as a synthetic handle for late-stage functionalization via modern cross-coupling methodologies. This guide provides a comprehensive overview of its chemical and physical properties, outlines a robust synthetic strategy with mechanistic insights, and explores its application as a key intermediate in the synthesis of pharmaceutically relevant heterocyclic scaffolds. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and fine chemical synthesis.

Core Molecular and Physical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in a laboratory setting. This compound is identified by the CAS Number 122394-38-1.[1][2][3][4] Its core attributes are summarized below.

Chemical Identity

| Identifier | Value | Source |

| Molecular Formula | C₉H₇BrO₃ | [1][2][4][5][6] |

| Molecular Weight | 243.05 g/mol | [1][2][3][4][5][6] |

| IUPAC Name | This compound | [5] |

| Synonyms | Methyl (2-bromophenyl)(oxo)acetate, (2-Bromophenyl)-oxoacetic acid methyl ester | [1] |

| CAS Number | 122394-38-1 | [1][2][3] |

| SMILES | COC(=O)C(=O)C1=CC=CC=C1Br | [1][5] |

| InChIKey | SCPBADGYTPFIQF-UHFFFAOYSA-N | [5] |

Physicochemical Data

The physical properties of the compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Boiling Point | 310.9 ± 25.0 °C at 760 mmHg | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Storage | Store at room temperature in a dry environment. | [1][2][6] |

Computed Properties for Drug Discovery

Computational descriptors are valuable for predicting a molecule's pharmacokinetic behavior (ADME) and its potential as a drug candidate, often assessed against frameworks like Lipinski's Rule of Five.

| Descriptor | Value | Relevance in Medicinal Chemistry | Source |

| LogP | 1.8 - 2.3 | Measures lipophilicity, influencing absorption and membrane permeability. A value <5 is generally preferred. | [1][5] |

| Topological Polar Surface Area (TPSA) | 43.4 Ų | Predicts drug transport properties. A TPSA <140 Ų is associated with good cell permeability. | [1][5] |

| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. A value <10 is desirable. | [1][5] |

| Hydrogen Bond Donors | 0 | Influences solubility and receptor binding. A value <5 is desirable. | [1][5] |

| Rotatable Bonds | 2 - 3 | Relates to conformational flexibility and binding entropy. A value <10 is generally favorable. | [1][5] |

Synthesis and Mechanistic Considerations

Expertise & Experience: The synthesis of α-ketoesters from readily available precursors is a cornerstone of organic synthesis. While direct synthesis routes for this compound are not extensively detailed in readily available literature, a highly reliable and mechanistically understood method involves the oxidation of the corresponding α-methyl ketone, 2'-bromoacetophenone. Selenium dioxide (SeO₂) is the classic and highly effective reagent for this specific transformation.

The causality for selecting SeO₂ lies in its unique ability to selectively oxidize activated methylene groups adjacent to a carbonyl to a 1,2-dicarbonyl system. The reaction proceeds through an ene reaction followed by a[2][3]-sigmatropic rearrangement, a well-established mechanism that ensures high regioselectivity. Dioxane is often chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at the elevated temperatures required for SeO₂ oxidation, and its ability to dissolve both the organic substrate and the inorganic reagent.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via SeO₂ Oxidation

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2'-bromoacetophenone (1.0 eq). Dissolve the starting material in a minimal amount of 1,4-dioxane.

-

Reagent Addition: To this solution, add selenium dioxide (1.1 eq) and a small amount of water (0.5 eq). The water is crucial for the catalytic cycle of the SeO₂ reagent.

-

Heating: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Removal of Selenium: Upon completion, cool the mixture to room temperature. A black precipitate of elemental selenium will have formed. Filter the mixture through a pad of Celite to remove the selenium metal, washing the pad with ethyl acetate.

-

Workup - Extraction: Combine the filtrates and concentrate under reduced pressure to remove the dioxane. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry

This compound is a valuable building block for creating libraries of compounds for drug discovery.[6] Its utility stems from two key features: the reactive α-ketoester moiety and the synthetically versatile aryl bromide.

Synthesis of Heterocyclic Scaffolds

The compound is an excellent precursor for synthesizing heterocycles, which form the core of many approved drugs.[6] For instance, in a reaction analogous to that of similar α-ketoesters, it can undergo condensation with binucleophiles to form fused ring systems.[7][8] A prime example is the synthesis of quinoxalinones, a class of compounds known for a wide range of biological activities including antiviral and anticancer properties.[7]

The reaction with o-phenylenediamine proceeds via an initial condensation between an amino group and one of the carbonyls, followed by an intramolecular cyclization and dehydration to furnish the stable heterocyclic product.

Caption: Synthesis of a quinoxalinone derivative.

Protocol: Synthesis of 3-(2-Bromophenyl)quinoxalin-2(1H)-one

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid. Acetic acid serves as both the solvent and an acid catalyst for the condensation.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water with stirring.

-

Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol to remove residual acetic acid and impurities.

-

Drying: Dry the purified product under vacuum to yield 3-(2-bromophenyl)quinoxalin-2(1H)-one. The product can be further purified by recrystallization if necessary.

Late-Stage Functionalization

The bromine atom on the phenyl ring is a key feature for generating molecular diversity.[8][9] It provides a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[9] This allows for the late-stage introduction of a wide array of chemical groups, enabling the rapid generation of a library of analogs from a common intermediate for structure-activity relationship (SAR) studies.

Conclusion

This compound is more than a simple chemical; it is a strategic building block for innovation in drug discovery and materials science. Its well-defined molecular and physical properties, coupled with its predictable reactivity, make it an invaluable tool for medicinal chemists. The dual reactivity of the α-ketoester function and the aryl bromide handle allows for a modular and efficient approach to the synthesis of complex, biologically active molecules. The synthetic protocols and applications outlined in this guide provide a robust framework for leveraging this versatile compound in research and development settings.

References

- CP Lab Safety. Methyl 2-(2-bromophenyl)

- Chemsrc. Methyl 2-(2-bromophenyl)

- PubChem. Methyl 2-(2-bromophenyl)

- MySkinRecipes. Methyl 2-(2-bromophenyl)

- PubChem. Methyl 2-(2-bromophenyl)

- PubChem. Methyl 2-(4-bromophenyl)

- Supporting Information for an academic public

- Google Patents.

- NIST WebBook.

- Google Patents.

Sources

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | CAS#:122394-38-1 | Chemsrc [chemsrc.com]

- 4. This compound | 122394-38-1 [chemicalbook.com]

- 5. This compound | C9H7BrO3 | CID 10890094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profile of Methyl 2-(2-bromophenyl)-2-oxoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 2-(2-bromophenyl)-2-oxoacetate, a key intermediate in various synthetic applications. Due to the limited availability of public spectroscopic data for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in their synthetic workflows.

Introduction

This compound (Figure 1) is an alpha-keto ester containing a brominated aromatic ring. Its chemical formula is C₉H₇BrO₃, with a molecular weight of 243.05 g/mol .[1] The presence of multiple functional groups, including a methyl ester, a ketone, and a substituted benzene ring, makes it a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. Accurate spectroscopic characterization is paramount for confirming its identity and purity. This guide provides a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from similar compounds.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromo group, the ketone, and the ester functionality.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| O-CH₃ | 3.9 - 4.0 | Singlet (s) | N/A |

| Ar-H (ortho to C=O) | 7.8 - 7.9 | Doublet of doublets (dd) | ~7.8, ~1.5 |

| Ar-H (meta to C=O) | 7.4 - 7.5 | Triplet of doublets (td) | ~7.6, ~1.5 |

| Ar-H (para to C=O) | 7.6 - 7.7 | Triplet of doublets (td) | ~7.7, ~1.8 |

| Ar-H (ortho to Br) | 7.7 - 7.8 | Doublet of doublets (dd) | ~7.9, ~1.8 |

Causality Behind Predictions:

-

Methyl Protons (O-CH₃): The singlet at ~3.9-4.0 ppm is characteristic of methyl ester protons. The adjacent carbonyl group deshields these protons, shifting them downfield compared to a simple methyl ether.

-

Aromatic Protons: The aromatic region will display a complex pattern due to the disubstitution on the benzene ring. The proton ortho to the electron-withdrawing acyl group is expected to be the most deshielded. The coupling constants will reflect the ortho and meta relationships between the protons.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the methyl ester carbon.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (Ketone) | 185 - 190 |

| C =O (Ester) | 163 - 166 |

| C -Br | 120 - 125 |

| Quaternary Ar-C | 130 - 135 |

| Ar-C H | 128 - 138 |

| O-C H₃ | 52 - 54 |

Causality Behind Predictions:

-

Carbonyl Carbons: The ketone carbonyl carbon is expected to be significantly downfield (~185-190 ppm) due to the strong deshielding effect. The ester carbonyl will be slightly upfield in comparison (~163-166 ppm).

-

Aromatic Carbons: The carbon attached to the bromine atom will be in the 120-125 ppm range. The other aromatic carbons will appear between 128 and 138 ppm, with their exact shifts depending on the electronic environment.

-

Methyl Carbon: The methyl carbon of the ester group is expected around 52-54 ppm.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong |

| C=O Stretch (Ester) | 1730 - 1750 | Strong |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-Br Stretch | 500 - 600 | Medium |

Causality Behind Predictions:

-

Carbonyl Stretches: The two distinct carbonyl groups will give rise to two strong absorption bands. The ester carbonyl typically appears at a higher wavenumber than the ketone carbonyl. Conjugation with the aromatic ring will slightly lower the ketone's stretching frequency.

-

C-O Stretch: A strong band corresponding to the C-O stretching of the ester group is expected.

-

Aromatic and C-Br Stretches: Characteristic absorptions for the aromatic ring and the carbon-bromine bond will also be present.

Predicted Mass Spectrometry (MS) Data

The mass spectrum, likely obtained by electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a distinctive isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Table 4: Predicted MS Fragmentation Data

| m/z | Predicted Fragment |

| 242/244 | [M]⁺ (Molecular ion) |

| 211/213 | [M - OCH₃]⁺ |

| 183/185 | [M - COOCH₃]⁺ |

| 155/157 | [C₆H₄Br]⁺ |

| 127 | [C₆H₄CO]⁺ |

| 76 | [C₆H₄]⁺ |

Causality Behind Predictions:

-

Molecular Ion: A pair of peaks of nearly equal intensity at m/z 242 and 244 will correspond to the molecular ion containing ⁷⁹Br and ⁸¹Br, respectively.

-

Fragmentation: Common fragmentation pathways include the loss of the methoxy radical (-OCH₃) and the carbomethoxy radical (-COOCH₃). The bromobenzoyl cation ([C₆H₄BrCO]⁺) is also an expected stable fragment.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above.

NMR Spectroscopy

Diagram 1: General NMR Experimental Workflow

Caption: Workflow for FTIR data acquisition.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Sample Preparation: For a liquid or oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)

Diagram 3: General EI-MS Experimental Workflow

Caption: Workflow for Mass Spectrometry data acquisition.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Data Analysis: The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

Conclusion

References

- PubChem. This compound. [Link]. [1]2. NIST Chemistry WebBook. [Link].

- Reich, H. J. Organic Chemistry Info. [Link].

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A Technical Guide to the Commercial Availability and Synthetic Utility of Methyl 2-(2-bromophenyl)-2-oxoacetate

Executive Summary: This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in Methyl 2-(2-bromophenyl)-2-oxoacetate (CAS No. 122394-38-1). It details the compound's physicochemical properties, outlines its commercial availability from various suppliers, and provides insight into its synthetic applications. The document highlights its role as a versatile building block in medicinal chemistry, stemming from the dual reactivity of its α-ketoester and aryl bromide functionalities. Safety, handling, and storage protocols are also discussed to ensure its proper use in a laboratory setting.

Introduction and Chemical Identity

This compound is an aromatic α-ketoester that has garnered significant interest as a key intermediate in organic synthesis.[1] Its molecular structure incorporates two highly valuable reactive centers: an electrophilic α-ketoester moiety and a brominated phenyl ring. This bifunctional nature makes it an exceptionally useful precursor for constructing complex molecular architectures, particularly heterocyclic systems found in many pharmaceutically active compounds.[2][3] The presence of the bromine atom provides a synthetic handle for late-stage functionalization via modern cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.[2][3]

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided below for quick reference. These properties are essential for designing reaction conditions, purification procedures, and analytical methods.

| Property | Value | Source(s) |

| CAS Number | 122394-38-1 | [4][5][6] |

| Molecular Formula | C₉H₇BrO₃ | [4][5][6] |

| Molecular Weight | 243.05 g/mol | [4][5][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | Methyl (2-bromophenyl)(oxo)acetate, (2-Bromophenyl)-oxoacetic acid methyl ester | [4][6] |

| Density | 1.5±0.1 g/cm³ | [7] |

| Boiling Point | 310.9±25.0 °C at 760 mmHg | [7] |

| Topological Polar Surface Area | 43.4 Ų | [6] |

Commercial Availability and Procurement

This compound is readily available from several commercial chemical suppliers, facilitating its use in research and development without the immediate need for custom synthesis. The compound is typically sold as a reagent for research purposes only.[5]

| Supplier | Catalog Number | Purity | Available Sizes |

| ChemScene | CS-0092666 | ≥97% | Custom |

| CP Lab Safety (Aladdin) | ALA-P112436 | min 97% | 250 mg |

| MySkinRecipes | #207469 | 97% | 250mg, 1g, 5g, 10g, 25g |

| VEGPHARM | 122394-38-1 | On Request | On Request |

Procurement Considerations:

-

Hazardous Material Fees: Prospective buyers should be aware that this compound may be classified as a hazardous material for shipping, which could incur additional fees depending on the supplier and shipping regulations.[4]

-

Use Limitation: Suppliers explicitly state that this chemical is intended for professional manufacturing, research, and industrial use only, and not for direct medical or consumer applications.[5]

Synthetic Applications and Rationale

The synthetic utility of this compound is rooted in its bifunctional structure. The diagram below illustrates the key reactive sites that chemists can exploit.

Caption: Key reactive functionalities of this compound.

-

Heterocyclic Synthesis: The α-ketoester group is a powerful electrophile, making it an ideal substrate for condensation reactions with various nucleophiles.[2][8] This is a common and efficient strategy for building important heterocyclic scaffolds, such as quinoxalines, which are prevalent in molecules with a wide range of pharmacological activities.[3][8] For instance, reaction with an o-phenylenediamine derivative leads directly to the formation of a quinoxaline ring system.[3]

-

Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions.[2] This allows for the introduction of carbon-carbon (e.g., Suzuki, Heck couplings) or carbon-heteroatom bonds, enabling the synthesis of highly functionalized and diverse molecular libraries from a common intermediate. This late-stage functionalization is a cornerstone of modern medicinal chemistry.

General Synthetic Workflow

While commercially available, understanding the synthesis of this compound and related α-ketoesters provides valuable context for its reactivity and potential impurities. A common laboratory-scale approach involves the oxidation of a more readily available precursor, such as a substituted acetophenone or mandelic acid derivative.

Caption: General synthetic workflow for aromatic α-ketoesters.

Exemplary Protocol: Synthesis of an Aromatic α-Ketoester

The following is a generalized protocol for the preparation of aromatic α-ketoesters, adapted from established chemical literature.[9] This specific protocol details the conversion of a carboxylic acid to the target methyl ester via an acid chloride intermediate.

Objective: To synthesize an aromatic methyl α-ketoester from its corresponding α-keto acid.

Materials:

-

(2-Bromophenyl)glyoxylic acid (1.0 eq)

-

Oxalyl chloride (1.5 eq)

-

Dichloromethane (CH₂Cl₂) (to make a 1.0 M solution)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Methanol (MeOH) (2.0 eq)

-

Triethylamine (Et₃N) (4.0 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (2-bromophenyl)glyoxylic acid (1.0 eq) in CH₂Cl₂ (1.0 M) at 0 °C, add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF (e.g., three drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and TLC analysis indicates the consumption of the starting material.

-

Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent.

-

Re-dissolve the crude acid chloride in fresh CH₂Cl₂.

-

Add triethylamine (4.0 eq) followed by the dropwise addition of methanol (2.0 eq) at 0 °C.

-

Allow the reaction to stir at room temperature while monitoring its progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with CH₂Cl₂.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

-

Handling: Use only under a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Do not get in eyes, on skin, or on clothing.[10]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[10] The recommended storage temperature is room temperature.[4][5] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

-

Hazards: While a specific safety data sheet for the title compound is not provided in the search results, related bromoacetates are known lachrymators (substances that cause tearing) and can cause skin and eye irritation or burns.[10] It should be handled with appropriate caution.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for chemical research and drug development. Its utility is defined by the strategic placement of an α-ketoester and an aryl bromide, which allows for a wide range of chemical transformations. Researchers can readily procure this compound from several suppliers, enabling its direct use in the synthesis of complex target molecules, particularly in the construction of diverse heterocyclic libraries. Adherence to proper safety and handling protocols is essential when working with this and related chemical reagents.

References

- CP Lab Safety. Methyl 2-(2-bromophenyl)

- Chemsrc. Methyl 2-(2-bromophenyl)

- PubChem. Methyl 2-(2-bromophenyl)

- MySkinRecipes. Methyl 2-(2-bromophenyl)

- Cenmed Enterprises. Methyl 2-(3-bromophenyl)

- Google Patents.

- Supporting Information. Deoxygenative C(sp2)

- PubChem. Methyl 2-(4-bromophenyl)

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | C9H7BrO3 | CID 10890094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:122394-38-1 | Chemsrc [chemsrc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. fishersci.com [fishersci.com]

Unlocking the Potential of Methyl 2-(2-bromophenyl)-2-oxoacetate: A Guide to Promising Research Areas

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as a technical guide for exploring the vast synthetic and pharmacological potential of Methyl 2-(2-bromophenyl)-2-oxoacetate. This commercially available building block is uniquely primed for constructing complex molecular architectures due to the orthogonal reactivity of its core functional groups: an electrophilic α-ketoester and a versatile aryl bromide. We will dissect its reactivity, propose novel research trajectories, and provide actionable experimental frameworks for its application in medicinal chemistry and materials science.

Core Analysis: A Molecule of Strategic Opportunity

This compound (CAS No. 122394-38-1) is more than a simple reagent; it is a strategic platform.[1][2] The α-ketoester moiety is a powerful electrophile, susceptible to a range of nucleophilic attacks and condensation reactions. Simultaneously, the ortho-bromophenyl group serves as a handle for modern palladium-catalyzed cross-coupling reactions. This dual reactivity allows for a stepwise, controlled diversification, making it an ideal starting point for library synthesis and the development of novel chemical entities.[3]

Part 1: Research Area — Advanced Heterocyclic Synthesis

The 1,2-dicarbonyl nature of the α-ketoester is a classic and reliable precursor for the synthesis of a multitude of nitrogen-containing heterocycles, many of which are privileged scaffolds in drug discovery.[3][4]

Synthesis of Quinoxaline and Phenazine Derivatives

A primary research avenue is the condensation of this compound with ortho-phenylenediamines. This reaction proceeds readily under mild acidic or thermal conditions to yield 2-(2-bromobenzoyl)quinoxaline derivatives.

Scientific Rationale: The resulting quinoxaline core is a common motif in pharmacologically active compounds. The retained bromo-substituent is a critical feature, acting as a secondary point of diversification for subsequent cross-coupling reactions. This two-step sequence—condensation followed by cross-coupling—enables the creation of complex, three-dimensional structures from simple starting materials.

Experimental Protocol: Synthesis of 2-(2-bromobenzoyl)quinoxaline

-

Reagent Preparation: Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

-

Addition of Diamine: Add o-phenylenediamine (1.05 eq) to the solution.

-

Reaction: Stir the mixture at room temperature or heat gently to 60 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, recrystallize from a suitable solvent like ethanol or purify by column chromatography.

Proposed Expansion to Other Heterocycles

This condensation strategy can be expanded to other binucleophiles, representing a significant area for new research.

-

Benzodiazepines: Reaction with o-aminobenzylamines could yield novel benzodiazepine scaffolds.

-

Thiazoles: Condensation with thioamides can provide access to substituted thiazole derivatives.

-

Imidazoles: The Radziszewski reaction with ammonia and an aldehyde could be explored for the synthesis of tri-substituted imidazoles.

Caption: Potential routes to key heterocyclic cores.

Part 2: Research Area — Ortho-Functionalization via Cross-Coupling

The carbon-bromine bond is a linchpin for introducing molecular complexity. Modern palladium-catalyzed cross-coupling reactions offer a robust and versatile toolkit for this purpose. The products of these reactions can be used directly or subjected to the heterocyclic synthesis reactions described in Part 1.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most reliable method for forming C(sp²)-C(sp²) bonds. Reacting this compound with a wide array of commercially available boronic acids or esters can introduce new aryl, heteroaryl, or vinyl groups.

Scientific Rationale: This strategy allows for the systematic probing of the steric and electronic requirements of a target protein pocket. By varying the boronic acid, researchers can fine-tune properties like solubility, lipophilicity, and target engagement.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the boronic acid partner (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (like dioxane, toluene, or DME) and water.

-

Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) at 80-100 °C for 2-16 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

C-N Bond Formation: Buchwald-Hartwig Amination

This reaction is paramount for synthesizing anilines and their derivatives, which are prevalent in medicinal chemistry.

Scientific Rationale: Introducing nitrogen-containing groups can impart basicity, improve pharmacokinetic profiles, and provide hydrogen bond donors/acceptors for molecular recognition. This opens a direct path to precursors for anti-inflammatory and antimicrobial agents.[5]

Caption: Key cross-coupling reactions for ortho-functionalization.

Part 3: Research Area — Application in Drug Discovery & Materials Science

The synthetic versatility of this compound makes it an ideal launchpad for discovery campaigns.

Workflow for Novel Kinase Inhibitor Discovery

Many FDA-approved kinase inhibitors are built upon substituted heterocyclic cores. A logical and high-impact research program would involve a diversity-oriented synthesis approach.

Proposed Workflow:

-

Library Generation: Synthesize a focused library of compounds by combining the strategies from Parts 1 and 2. For example, create a matrix of 10 different quinoxalines (from 10 phenylenediamines) and couple each with 10 different boronic acids via Suzuki coupling.

-

High-Throughput Screening (HTS): Screen the 100-compound library against a panel of therapeutically relevant kinases (e.g., EGFR, Abl, ALK).

-

Hit-to-Lead Optimization: For active "hits," conduct further medicinal chemistry to establish a Structure-Activity Relationship (SAR) and optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Hypothetical Screening Data Summary

| Compound ID | Synthesis Route | Target Kinase | IC₅₀ (nM) |

| MBO-Q-Ph | Quinoxaline + Phenylboronic Acid | Kinase A | 850 |

| MBO-Q-Py | Quinoxaline + Pyridineboronic Acid | Kinase A | 75 |

| MBO-B-An | Benzodiazepine + Aniline (Buchwald) | Kinase B | 1,200 |

| MBO-Q-Fu | Quinoxaline + Furanboronic Acid | Kinase A | 110 |

Development of Photolabile Protecting Groups and Fluorescent Probes

The 2-oxoacetate structure is related to photoremovable groups. The ortho-bromo position offers a site to attach a fluorophore or a molecule of interest. Research could focus on synthesizing novel photolabile protecting groups where irradiation cleaves the molecule, releasing a payload. This has applications in controlled drug release and cell biology studies.

Conclusion and Strategic Outlook

This compound is a commercially available reagent of significant strategic value. Its true potential lies not in a single application, but in its use as a central hub for generating molecular diversity. The most promising research areas involve the synergistic application of its dual reactivity: first, leveraging the aryl bromide for core functionalization via cross-coupling, and second, using the α-ketoester for the construction of high-value heterocyclic systems. This approach provides a rapid, efficient, and modular route to novel compounds with high potential for applications in drug discovery, diagnostics, and materials science.

References

- MySkinRecipes. (n.d.). This compound.

- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

- PubChem. (n.d.). This compound.

- Supporting Information. (n.d.).

- PubChem. (n.d.). Methyl 2-(4-bromophenyl)-2-oxoacetate.

- National Center for Biotechnology Information. (n.d.). New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate.

- Semantic Scholar. (n.d.). The Reactions of a-Bromo Ketones with Primary Amines.

- PubMed Central. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][3]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent.

- Chemsrc. (n.d.). This compound.

- Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][3][7] OXAZIN-4-YL) ACETATE DERIV.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | C9H7BrO3 | CID 10890094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Nomenclature of Methyl 2-(2-bromophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Precise Nomenclature in Chemical Research

Methyl 2-(2-bromophenyl)-2-oxoacetate is a versatile bifunctional building block in organic synthesis, particularly valued in medicinal chemistry and drug discovery. Its structure, featuring an α-ketoester moiety and a functionalizable aryl bromide, makes it a key precursor for a wide array of complex molecular architectures and heterocyclic systems.[1][2][3] Given its utility, a thorough understanding of its nomenclature is essential for clear communication, accurate literature searching, and unambiguous procurement.

This technical guide provides an in-depth analysis of the various synonyms, systematic names, and identifiers for this compound. By clarifying the origins and contexts of these different names, this document aims to equip researchers, chemists, and drug development professionals with the knowledge to navigate the chemical literature and supplier databases with confidence and precision.

Primary Nomenclature and Chemical Structure

The most widely accepted and systematically correct name for this compound is This compound . This name is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).

-

Parent Chain: The core is an acetate group (-CH2COO-) where the methyl group (CH3-) forms the ester.

-

Substitution: At the alpha-position (C2) of the acetate, there is an oxo group (=O), making it an "oxoacetate".

-

Aryl Group: Also at C2, a 2-bromophenyl group is attached.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Synonyms and Identifiers: A Comprehensive Listing

In practice, a single chemical can be referred to by numerous names and codes. This is due to different naming conventions, historical context, and the need for unique identifiers in databases. Understanding these synonyms is crucial for comprehensive literature reviews and sourcing.

Systematic and Semi-Systematic Synonyms

These names are derived from chemical structure rules but may differ slightly from the primary IUPAC name. They are often encountered in chemical databases and older literature.

-

Methyl (2-bromophenyl)(oxo)acetate : This is a common and equally valid synonym.[4]

-

Methyl 2-bromophenylglyoxylate : The term "glyoxylate" refers to the salt or ester of glyoxylic acid (oxoacetic acid), providing a concise alternative name.[5]

-

(2-Bromophenyl)-oxoacetic acid methyl ester : This name emphasizes the parent acid ("oxoacetic acid") and its methyl ester form.[5]

-

Benzeneacetic acid, 2-bromo-alpha-oxo-, methyl ester : This name treats the molecule as a derivative of "benzeneacetic acid".[5]

-

Methyl 2-bromo-a-oxobenzeneacetate : A variation of the above, using "a" instead of "alpha".[5]

Database and Supplier Identifiers

Unique identifiers are essential for unambiguously referencing a chemical in databases, regulatory submissions, and commercial transactions.

| Identifier Type | Identifier | Source / Context |

| CAS Registry Number | 122394-38-1 | Chemical Abstracts Service; the most common unique identifier.[5] |

| PubChem CID | 10890094 | PubChem Compound Identification number.[5] |

| DSSTox Substance ID | DTXSID50447325 | EPA's Distributed Structure-Searchable Toxicity Database.[5] |

| MDL Number | MFCD18206246 | Identifier from the former MDL Information Systems database.[5] |

| Nikkaji Number | J2.171.088A | Identifier from the Japan Chemical Substance Dictionary.[5] |

| InChIKey | SCPBADGYTPFIQF-UHFFFAOYSA-N | Hashed version of the IUPAC International Chemical Identifier.[5] |

Physicochemical Properties

A summary of key computed and experimental properties is provided below for reference in experimental design and safety assessment.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO₃ | PubChem[5] |

| Molecular Weight | 243.05 g/mol | PubChem[4][5] |

| Canonical SMILES | COC(=O)C(=O)C1=CC=CC=C1Br | PubChem[5] |

| Topological Polar Surface Area | 43.4 Ų | PubChem[5] |

| Hydrogen Bond Acceptors | 3 | ChemScene[4] |

| Rotatable Bonds | 2 | ChemScene[4] |

| Storage | Room temperature, dry | MySkinRecipes[1] |

Context in Synthesis and Application

The utility of this compound as a synthetic intermediate is a primary driver of its relevance. Its dual reactivity allows it to be a cornerstone in the construction of various heterocyclic systems with significant biological activity.

Role as a Key Intermediate

This compound is a valuable building block in medicinal chemistry.[2] The α-ketoester group readily participates in condensation and cyclization reactions, while the aryl bromide provides a handle for further diversification via cross-coupling reactions (e.g., Suzuki, Heck).[3] This dual functionality is highly prized in the development of compound libraries for drug discovery programs. It is particularly used in the synthesis of:

-

Anti-inflammatory agents[1]

-

Antimicrobial agents[1]

-

Quinoxalines and hydantoins, which are important scaffolds in pharmaceuticals[2][6]

-

Fluorescent probes and photolabile protecting groups[1]

Representative Synthetic Workflow

While multiple synthetic routes exist, a common approach involves the esterification of the corresponding carboxylic acid. Understanding the synthesis provides context for potential impurities and related compounds that might be encountered.

Sources

A Researcher's Comprehensive Guide to the Safe Handling of Methyl 2-(2-bromophenyl)-2-oxoacetate